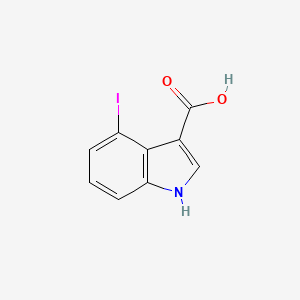
4-Iodo-1H-indole-3-carboxylic acid
説明
4-Iodo-1H-indole-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. It is a versatile compound that has found applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 4-Iodo-1H-indole-3-carboxylic acid is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in inflammation and cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Iodo-1H-indole-3-carboxylic acid has been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects
4-Iodo-1H-indole-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 4-Iodo-1H-indole-3-carboxylic acid has been shown to induce the expression of certain genes that are involved in apoptosis.
実験室実験の利点と制限
One advantage of using 4-Iodo-1H-indole-3-carboxylic acid in lab experiments is its versatility. The compound can be easily synthesized using different methods and can be used as a building block for the synthesis of various indole derivatives. Additionally, the compound has been shown to exhibit potential biological activity, making it a useful tool in drug discovery and development.
However, one limitation of using 4-Iodo-1H-indole-3-carboxylic acid in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 4-Iodo-1H-indole-3-carboxylic acid. One direction is the synthesis of new indole derivatives with potential biological activity. Additionally, the compound could be used in the development of new materials with potential applications in optoelectronic devices. Further studies could also be conducted to fully understand the mechanism of action of 4-Iodo-1H-indole-3-carboxylic acid and its potential applications in drug discovery and development.
科学的研究の応用
4-Iodo-1H-indole-3-carboxylic acid has found numerous applications in scientific research. It has been used as a building block in the synthesis of various indole derivatives with potential biological activity. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the development of fluorescent probes for imaging biological systems. Additionally, 4-Iodo-1H-indole-3-carboxylic acid has been used as a precursor for the synthesis of materials with potential applications in optoelectronic devices.
特性
IUPAC Name |
4-iodo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGFEEUHEUALFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553665 | |
| Record name | 4-Iodo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1H-indole-3-carboxylic acid | |
CAS RN |
106830-34-6 | |
| Record name | 4-Iodo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
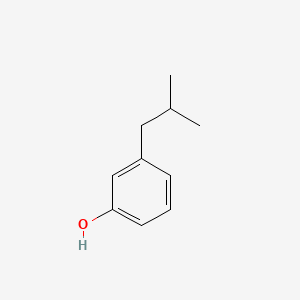
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)
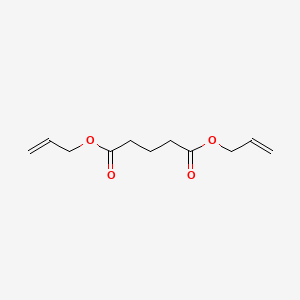
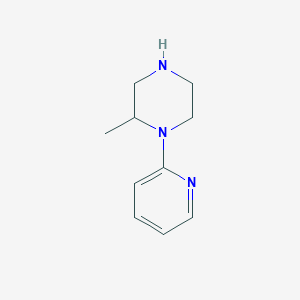
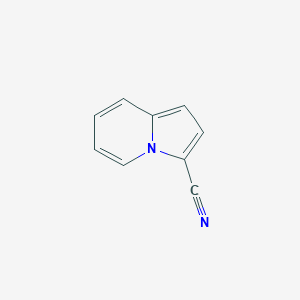
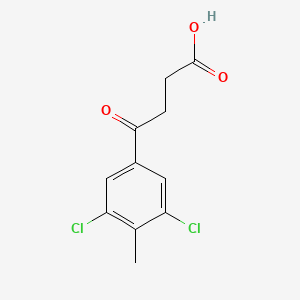
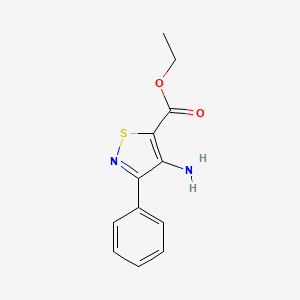
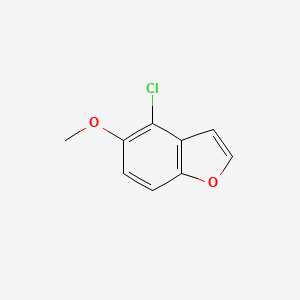
![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)
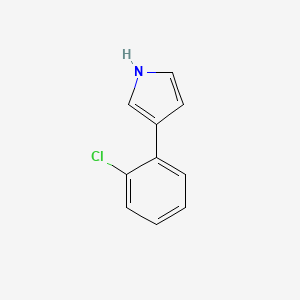
![5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1625613.png)

![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)